molecular formula C23H28N2O3 B1681595 Tropapride CAS No. 76352-13-1

Tropapride

Cat. No.: B1681595
CAS No.: 76352-13-1
M. Wt: 380.5 g/mol
InChI Key: PCIWCYUKRZFCMF-YQQQUEKLSA-N
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Description

Preparation Methods

Synthetic Routes:: Tropapride can be synthesized through various routes. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid. The resulting compound undergoes further reactions to form this compound.

Reaction Conditions:: The specific reaction conditions may vary, but typically involve appropriate solvents, catalysts, and temperature control.

Industrial Production:: this compound is industrially produced using efficient synthetic processes to ensure high yields and purity.

Chemical Reactions Analysis

Tropapride undergoes several chemical reactions:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can undergo substitution reactions at specific functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major products formed during these reactions depend on the specific reaction conditions and functional groups involved.

Scientific Research Applications

Tropapride has diverse applications:

    Neurology: It has been investigated for its potential in treating neurological disorders related to dopamine dysregulation.

    Gastroenterology: this compound’s antiemetic properties make it useful in managing nausea and vomiting.

    Psychiatry: Research explores its role in psychiatric conditions.

Mechanism of Action

Tropapride exerts its effects by blocking dopamine D2 receptors. By doing so, it modulates dopamine signaling pathways, impacting mood, movement, and other physiological processes.

Comparison with Similar Compounds

Tropapride shares similarities with other benzamide derivatives, such as sulpiride and clebopride. its unique features set it apart from these compounds.

Properties

CAS No.

76352-13-1

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+

InChI Key

PCIWCYUKRZFCMF-YQQQUEKLSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
MD 790501
MD-790501
tropapride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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